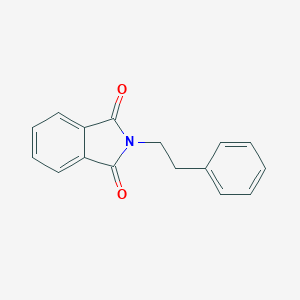

N-phenethyl phthalimide

Description

Significance of the Phthalimide (B116566) Scaffold in Modern Organic Chemistry and Medicinal Research

The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, is a privileged structure in the realm of synthetic and medicinal chemistry. researchgate.netnih.govucl.ac.uk Its derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, anticonvulsant, analgesic, antitumor, and antimicrobial properties. nih.govtandfonline.comturito.com This has led to the development of several commercially successful drugs, such as thalidomide (B1683933), lenalidomide, and apremilast. tandfonline.com The phthalimide group's utility also extends to its role as a protective group for primary amines in organic synthesis, most notably in the Gabriel synthesis. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This method allows for the controlled formation of primary amines from alkyl halides, avoiding the over-alkylation that can occur with ammonia. masterorganicchemistry.comjove.com The hydrophobic and neutral nature of the phthalimide moiety allows it to traverse biological membranes, a key property for pharmacologically active molecules. researchgate.net

Overview of N-Phenethyl Phthalimide's Position and Research Focus within Phthalimide Chemistry

This compound, with the chemical formula C₁₆H₁₃NO₂, consists of a phthalimide group attached to a phenethyl moiety. ontosight.ai This specific structure has been a subject of interest in academic research, primarily as a model compound for studying the synthesis and reactivity of N-substituted phthalimides. Research has explored its synthesis, often via the Gabriel synthesis, and its subsequent chemical transformations. researchgate.netvaia.com The presence of the phenethyl group provides a platform to investigate the influence of a bulky, aromatic substituent on the chemical and physical properties of the phthalimide core. researchgate.net Studies have focused on its crystalline structure and the interactions between its molecular components. researchgate.netgrafiati.com

Structure

3D Structure

Properties

CAS No. |

7501-05-5 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-(2-phenylethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

MBYLNRRTUYQZAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |

Other CAS No. |

7501-05-5 |

solubility |

7.8 [ug/mL] |

Origin of Product |

United States |

Chemical and Physical Properties of N Phenethyl Phthalimide

The distinct chemical and physical characteristics of N-phenethyl phthalimide (B116566) are a direct result of its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | ontosight.ainih.gov |

| Molecular Weight | 251.28 g/mol | ontosight.ainih.gov |

| Appearance | White or off-white solid | ontosight.ai |

| Melting Point | 401 K (128 °C) | researchgate.net |

| Solubility | Slightly soluble in water. | wikipedia.org |

| IUPAC Name | 2-(2-phenylethyl)isoindole-1,3-dione | nih.gov |

Spectroscopic Data of N Phenethyl Phthalimide

Spectroscopic analysis is crucial for the characterization of N-phenethyl phthalimide (B116566).

| Spectroscopic Technique | Key Data and Observations | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide and phenethyl groups, as well as the aliphatic protons of the ethyl bridge, are observed. The protons closer to the imide group are typically deshielded. | nih.govmdpi.com |

| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide ring, the aromatic carbons of both ring systems, and the aliphatic carbons of the ethyl linker are present. | mdpi.com |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl groups (C=O) of the imide function are prominent, typically appearing in the region of 1700-1770 cm⁻¹. | nih.gov |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. | nih.gov |

Structure Activity Relationships Sar and Design Principles for N Phenethyl Phthalimide Derivatives

Identification of Key Pharmacophoric Features within the Phthalimide (B116566) Scaffold

The phthalimide structure itself is a recognized pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. ucl.ac.uknih.gov Its inherent properties contribute significantly to the therapeutic potential of its derivatives.

The core phthalimide scaffold, consisting of an isoindoline-1,3-dione, possesses several key characteristics that influence its biological activity. ucl.ac.uk These include:

Hydrophobic Aryl Ring: The benzene (B151609) ring of the phthalimide moiety provides a hydrophobic region, which can facilitate the molecule's ability to cross biological membranes. ucl.ac.ukjapsonline.com

Hydrogen Bonding Domain: The imide group (CO-N-CO) contains hydrogen bond acceptors (the carbonyl oxygens) and, in the case of unsubstituted or N-H substituted phthalimides, a hydrogen bond donor (the imide nitrogen). ucl.ac.uk This allows for interactions with biological targets such as proteins and enzymes.

Electron-Donor Group: The carbonyl groups can act as electron donors, contributing to electronic interactions with target molecules. ucl.ac.uk

Planar Structure: The phthalimide ring system is largely planar, which can influence how it fits into the binding sites of biological macromolecules. japsonline.com

Research has shown that the phthalimide ring system is an essential pharmacophoric fragment for the activity of various compounds, including the well-known drug thalidomide (B1683933) and its analogues. nih.gov The combination of a hydrophobic surface and hydrogen bonding capabilities makes the phthalimide scaffold a versatile platform for designing new drugs targeting a wide range of diseases, including inflammatory conditions, cancer, and neurological disorders. ucl.ac.uknih.gov

Influence of N-Substitution Patterns on Biological Potency and Selectivity

The biological activity of phthalimide derivatives can be significantly modulated by the nature of the substituent attached to the imide nitrogen (the N-substituent). ucl.ac.uk The N-phenethyl group in N-phenethyl phthalimide is a critical determinant of its specific biological profile, and variations in this substitution pattern have been extensively explored to enhance potency and selectivity.

Studies have demonstrated that the N-substituted alkyl or aryl chain plays a crucial role in the biological activity of phthalimide derivatives. nih.gov For instance, in a series of anti-inflammatory phthalimide analogs, the bulkiness of the N-substituted alkyl chain was found to be associated with their biological activity. nih.gov

The phenethyl group itself, a two-carbon linker attached to a phenyl ring, introduces an additional hydrophobic region distal to the phthalimide core. japsonline.com This distal aryl ring is considered essential for the pharmacokinetic properties of these compounds. japsonline.com Modifications to this phenethyl moiety can have a profound impact on biological activity. For example, the introduction of substituents on the phenyl ring of the N-phenethyl group can alter the electronic and steric properties of the molecule, leading to changes in its interaction with biological targets.

Research on phenethylphenylphthalimide analogs as potential anti-influenza agents revealed that analogs sharing a 3,4-dihydroxyphenethyl group inhibited the activity of the influenza A PA endonuclease and viral growth. researchgate.net This suggests that the substitution pattern on the phenethyl group can confer specific antiviral activity. Another analog with a dimethoxyphenethyl group exhibited binding to a different viral protein subunit, highlighting how N-substitution can influence target selectivity. researchgate.net

Furthermore, in the context of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), the N-phenethylphthalimide moiety has been incorporated into more complex structures. The lead optimization of these compounds involved modifications to the phthalimide ring and the N-phenyl ring of a related series, indicating that both the core scaffold and the N-substituent are critical for potent antiviral activity. nih.gov

Rational Design Strategies for Optimizing Bioactivity

Rational drug design involves the deliberate and targeted modification of a molecule's structure to improve its biological activity, based on an understanding of its mechanism of action and its interaction with its biological target. For this compound derivatives, several rational design strategies have been employed.

One common approach is structure-based drug design , which utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design molecules that can bind to it with high affinity and specificity. nih.govacs.org Molecular docking studies, a computational technique that predicts the preferred orientation of a ligand when bound to a target, have been used to guide the synthesis of novel phthalimide derivatives. nih.govresearchgate.net For example, docking simulations of N-substituted phthalimide derivatives with the peroxisome proliferator-activated receptor-γ (PPAR-γ) ligand-binding domain helped to identify key hydrogen bonding interactions and guided the synthesis of analogs with enhanced agonistic activity. nih.gov

Another strategy is pharmacophore modeling , which involves identifying the essential structural features (the pharmacophore) required for biological activity and using this model to design new compounds. ucl.ac.ukresearchgate.net Based on a pharmacophore study of natural and synthetic PPAR-γ agonists, new N-substituted phthalimide derivatives were designed and synthesized, leading to compounds with improved activity. researchgate.net

Molecular hybridization is a strategy that combines two or more pharmacophoric fragments into a single molecule to create a hybrid compound with enhanced biological activity or a dual mode of action. nih.gov This approach has been used to improve the biological profile of phthalimide derivatives by introducing other heterocyclic scaffolds known for their therapeutic properties. nih.gov

Finally, mechanism-based rational design focuses on creating inhibitors that mimic a proposed intermediate in an enzyme's catalytic cycle. This strategy has been successfully applied in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), where compounds were designed to mimic a proposed alkylperoxy intermediate.

Analog Design and Lead Optimization Based on SAR Studies

The insights gained from structure-activity relationship (SAR) studies are instrumental in the design of new analogs and the optimization of lead compounds. A lead compound is a molecule that shows promising biological activity but may require further modification to improve its properties.

Lead optimization is an iterative process that involves synthesizing and testing a series of analogs of the lead compound. For this compound derivatives, this has involved systematic modifications to different parts of the molecule. For instance, in the development of acylthiocarbamate-based HIV-1 inhibitors, the lead compound was notionally divided into three molecular portions, and single or multiple modifications were made to each part to develop a lead optimization strategy. acs.org This led to the synthesis of derivatives with significantly improved in vitro activity. acs.org

In another example, SAR studies on a series of N-substituted phthalimide derivatives as potential PPAR-γ ligands led to the identification of 3-hydroxy-N-(p-hydroxy-phenethyl) phthalimide as an interesting lead compound. nih.gov Further in silico analysis and docking simulations guided the synthesis of new analogs with hydroxylation at a different position on the phthalimide ring, which were predicted to have higher affinity for the target. nih.gov

The design of analogs can also be guided by the desire to improve pharmacokinetic properties or to reduce potential toxicity. By understanding which structural features are critical for efficacy and which can be modified, medicinal chemists can fine-tune the properties of this compound derivatives to create more effective and safer therapeutic agents. The process often involves creating small, focused libraries of compounds to efficiently explore the chemical space around a lead structure. nih.govcollectionscanada.gc.ca

Data Tables

Table 1: Influence of N-Substitution on Biological Activity of Phthalimide Derivatives

| Compound Class | N-Substituent | Target/Activity | Key Finding | Reference |

| Anti-inflammatory Phthalimides | Alkyl chain | Lipopolysaccharide (LPS)-induced inflammation | Bulkiness of the N-substituted alkyl chain is associated with biological activity. | nih.gov |

| Phenethylphenylphthalimide Analogs | 3,4-dihydroxyphenethyl | Influenza A PA endonuclease | Inhibition of enzyme activity and viral growth. | researchgate.net |

| Phenethylphenylphthalimide Analogs | Dimethoxyphenethyl | Influenza A PB2 pathogenicity-determinant domain | Binding activity, but no inhibition of viral growth. | researchgate.net |

| Thiocarbamates | O-[2-(phthalimido)ethyl]phenyl | HIV-1 Reverse Transcriptase | Potent activity against wild-type HIV-1. | nih.gov |

Interactive Data Table 1: Influence of N-Substitution on Biological Activity of Phthalimide Derivatives

Table 2: Rational Design Strategies for Phthalimide Derivatives

| Design Strategy | Application Example | Key Outcome | Reference |

| Structure-Based Design (Molecular Docking) | N-substituted phthalimides as PPAR-γ agonists | Identified key H-bonds, guided synthesis of more potent analogs. | nih.govresearchgate.net |

| Pharmacophore Modeling | PPAR-γ agonists | Design of new derivatives with improved activity based on the pharmacophore of known agonists. | researchgate.net |

| Molecular Hybridization | Phthalimide-pyrazole hybrids | Potential for enhanced antimicrobial and antitumor activities. | nih.gov |

| Lead Optimization | Acylthiocarbamate HIV-1 inhibitors | Systematic modification led to derivatives with low nanomolar activity. | acs.org |

Interactive Data Table 2: Rational Design Strategies for Phthalimide Derivatives

Advanced Characterization Techniques in N Phenethyl Phthalimide Research

X-ray Crystallography for Precise Molecular Structure Determination

Detailed research has shown that the N-phenethyl phthalimide (B116566) molecule, with the chemical formula C₁₆H₁₃NO₂, crystallizes in an orthorhombic system. rsc.org The structure consists of two primary units: a planar phthalimide system and a phenyl ring, which are linked by an ethylene (B1197577) bridge. rsc.org These two planar sections are oriented nearly parallel to each other. In the crystal lattice, molecules of N-phenethyl phthalimide form centrosymmetric pairs. These pairs are stabilized by π–π stacking interactions between the phthalimide systems of adjacent molecules, which arrange in a head-to-tail fashion with an interplanar distance of 3.263 Å. rsc.org

The crystallographic data provides a foundational, high-resolution snapshot of the molecule's architecture.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₂ | rsc.org |

| Molecular Weight | 251.27 | rsc.org |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pbca | rsc.org |

| a | 28.3243 (9) Å | rsc.org |

| b | 11.4545 (3) Å | rsc.org |

| c | 7.6680 (2) Å | rsc.org |

| Volume (V) | 2487.81 (12) ų | rsc.org |

| Z (Molecules/Unit Cell) | 8 | rsc.org |

| Temperature (T) | 100 K | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound in solution, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In ¹H NMR spectroscopy of this compound, the protons on the phenethyl group and the phthalimide ring give rise to characteristic signals. The aromatic protons of the phthalimide group typically appear as two distinct multiplets in the downfield region (around 7.70-7.85 ppm), corresponding to the symmetric environment of the benzene (B151609) ring fused to the imide. brieflands.comrsc.org The five protons of the terminal phenyl ring also produce signals in the aromatic region, generally between 7.15 and 7.35 ppm. The ethylene bridge protons are observed as two triplets, a result of spin-spin coupling with each other. The triplet corresponding to the CH₂ group adjacent to the nitrogen is typically found around 3.9 ppm, while the CH₂ group attached to the phenyl ring appears further upfield at approximately 2.9 ppm. brieflands.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbons of the phthalimide group, which are highly deshielded and appear around 168 ppm. brieflands.comrsc.org The aromatic carbons of both the phthalimide and phenyl moieties resonate in the 123-140 ppm range. The two aliphatic carbons of the ethylene linker can be found at approximately 38 ppm (N-CH₂) and 35 ppm (Ph-CH₂). brieflands.com

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom Type | Expected Chemical Shift (ppm) | Multiplicity | Reference |

| Phthalimide | Aromatic CH | 7.70 - 7.85 | Multiplet | brieflands.comrsc.org |

| Phenethyl | Aromatic CH | 7.15 - 7.35 | Multiplet | brieflands.com |

| Ethylene Bridge | N-CH₂ | ~ 3.9 | Triplet | brieflands.com |

| Ethylene Bridge | Ph-CH₂ | ~ 2.9 | Triplet | brieflands.com |

| Phthalimide | Carbonyl C=O | ~ 168 | Singlet | brieflands.comrsc.org |

| Phthalimide/Phenyl | Aromatic C | 123 - 140 | Multiple | brieflands.comrsc.org |

| Ethylene Bridge | N-CH₂ | ~ 38 | Singlet | brieflands.com |

| Ethylene Bridge | Ph-CH₂ | ~ 35 | Singlet | brieflands.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is dominated by a very strong absorption band around 1707 cm⁻¹, which is characteristic of the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the five-membered imide ring. rsc.org Another significant peak appears near 1396 cm⁻¹, corresponding to the C-N stretching vibration of the imide group. rsc.org The presence of the aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Bands in the 700-800 cm⁻¹ range, including a prominent peak at 721 cm⁻¹, are indicative of C-H out-of-plane bending in the substituted benzene rings. rsc.org

Interactive Table: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment of Functional Group | Reference |

| ~ 1707 | Strong | C=O (Imide Carbonyl) Stretch | rsc.org |

| ~ 1429 | Medium | C=C (Aromatic) Stretch | rsc.org |

| ~ 1396 | Strong | C-N (Imide) Stretch | rsc.org |

| ~ 721 | Strong | C-H (Aromatic) Out-of-Plane Bend | rsc.org |

| ~ 700-710 | Strong | C-H (Aromatic) Out-of-Plane Bend | rsc.org |

Future Research Directions and Applications in Academic Chemical Research

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The traditional synthesis of N-phenethyl phthalimide (B116566) and its derivatives, often involving the condensation of phthalic anhydride (B1165640) with a primary amine, is a cornerstone of organic chemistry. wikipedia.orgacs.org However, the drive towards greener and more sustainable chemical processes is prompting researchers to explore novel synthetic strategies with improved efficiency and atom economy. jocpr.com

Future research is likely to focus on several key areas. One promising avenue is the development of catalytic systems that can facilitate the synthesis under milder conditions, reducing energy consumption and the need for harsh reagents. rsc.orgresearchgate.net For instance, the use of environmentally benign catalysts, such as lithium bromide under solvent-free microwave conditions, has already shown promise in accelerating the synthesis of phthalimide derivatives while simplifying work-up procedures. grafiati.com The exploration of reusable heterogeneous catalysts could further enhance the sustainability of these processes. rsc.org

Moreover, improving the atom economy of the Gabriel synthesis, a classic method for preparing primary amines from phthalimides, remains a significant challenge. rsc.org Current methods often generate stoichiometric amounts of phthalyl byproducts, leading to poor atom economy. rsc.org Future research could focus on developing efficient methods for the recovery and recycling of these byproducts, thereby creating a more circular and atom-economical synthetic cycle. rsc.org Additionally, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants, offer an elegant approach to increasing synthetic efficiency and are being explored for the synthesis of phthalimide-containing scaffolds. nih.govacs.org The use of alternative, greener solvents, such as water or ionic liquids, is also an active area of investigation aimed at reducing the environmental impact of these syntheses. rsc.orgresearchgate.net

Exploration of New Biological Targets and Uncharted Therapeutic Applications for Phthalimides

The phthalimide scaffold is a well-established pharmacophore found in a wide array of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. ucl.ac.ukbiomedgrid.comresearchgate.net While the biological profile of many phthalimide derivatives has been extensively studied, there remains a vast, uncharted territory of potential biological targets and therapeutic applications.

Future research will likely delve into uncovering novel mechanisms of action and identifying new protein targets for phthalimide-based compounds. The structural versatility of the phthalimide ring allows for the synthesis of large and diverse chemical libraries, which can be screened against a wide range of biological targets. ucl.ac.uk For example, recent studies have identified phthalimide derivatives as inhibitors of enzymes such as human neutrophil elastase and the Plasmodium falciparum cytochrome bc1 complex, suggesting potential applications in inflammatory diseases and malaria, respectively. nih.govacs.orgusp.br

Furthermore, the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, which utilize the phthalimide moiety to induce the degradation of specific target proteins, represents a rapidly growing area of research with immense therapeutic potential. ucl.ac.uk This strategy opens up the possibility of targeting proteins that have been traditionally considered "undruggable." The exploration of phthalimide derivatives in less-explored therapeutic areas, such as neurodegenerative diseases and viral infections, also holds significant promise. ucl.ac.ukbiomedgrid.com

Integration of Advanced Computational Methods for Predictive Modeling in Drug Discovery Pipelines

The integration of advanced computational methods has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of new therapeutic agents. nih.govresearchgate.net In the context of N-phenethyl phthalimide and its derivatives, computational approaches are poised to play a crucial role in future research endeavors.

Predictive modeling, utilizing techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, can aid in the rational design of novel phthalimide derivatives with enhanced biological activity and improved pharmacokinetic properties. nih.govmdpi.com These in silico methods allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.comresearchgate.net

Expanding the Scope of Phthalimide Reactivity for Novel Organic Transformations

The phthalimide group is not only a key pharmacophore but also a versatile functional group in organic synthesis, participating in a variety of chemical transformations. wikipedia.orgrsc.org Future research is expected to further expand the synthetic utility of the phthalimide moiety, leading to the development of novel and efficient methods for the construction of complex organic molecules.

One area of active research is the exploration of the reactivity of the phthalimide N-oxyl radical (PINO), which has shown utility in the aerobic oxidation of C-H bonds. acs.org Further investigation into the reactivity and selectivity of PINO could lead to the development of new and powerful methods for C-H functionalization. Additionally, the acidic nature of the N-H bond in phthalimide has been exploited in reactions such as the Passerini reaction, where it can act as an acid component. nih.govacs.org Exploring the use of phthalimide and its derivatives in other multicomponent reactions could open up new avenues for the rapid synthesis of diverse and complex molecular scaffolds. nih.govacs.org

Furthermore, the development of new methods for the functionalization of the phthalimide ring itself could provide access to a wider range of derivatives with unique properties and biological activities. Recent advances in transition-metal catalysis have already enabled the synthesis of functionalized phthalimides through reactions such as C-H activation and cross-coupling. rsc.orgnih.gov Continued exploration in this area is likely to yield even more efficient and versatile methods for modifying the phthalimide core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-phenethyl phthalimide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The Gabriel synthesis is a primary route, involving alkylation of potassium phthalimide with phenethyl halides under basic conditions (e.g., KOH in DMF at 60–80°C) . Optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), stoichiometric ratios (excess alkyl halide to drive completion), and temperature control to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR : H NMR (CDCl₃) identifies aromatic protons (δ 7.6–8.1 ppm) and phenethyl chain protons (δ 2.8–3.7 ppm for CH₂ groups). C NMR confirms carbonyl carbons (δ 168–170 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, using acetonitrile/water gradients (60:40 to 90:10) for separation .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (theoretical m/z 268.1 for C₁₆H₁₃NO₂) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives against specific therapeutic targets?

- Methodological Answer :

- Anti-inflammatory Activity : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, with IC₅₀ calculations .

- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Cytotoxicity : MTT assays on HEK-293 cells establish selectivity indices .

Advanced Research Questions

Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on this compound derivatives to enhance pharmacological properties?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to modulate electron density and binding affinity .

- Bioisosteric Replacement : Replace the phthalimide core with maleimide or succinimide to assess scaffold flexibility .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity, validated via cross-validation (q² > 0.5) .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different experimental models?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell lines (e.g., primary vs. immortalized), incubation times, and compound solubility (DMSO concentration ≤0.1%) .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, identifying covariates (e.g., pH, temperature) that explain variability .

- Mechanistic Follow-Up : Use knockout models (e.g., CRISPR-Cas9) to confirm target engagement (e.g., COX-2 inhibition) .

Q. What advanced computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model binding poses in COX-2 (PDB: 5KIR), validating with MM-GBSA binding energy calculations .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .

- ADMET Prediction : SwissADME predicts bioavailability (Lipinski’s rule compliance) and toxicity (AMES test alerts) .

Methodological Considerations

Q. What experimental controls are essential when investigating the environmental fate of this compound in soil mobility studies?

- Methodological Answer :

- Soil Columns : Use OECD Guideline 121 with loamy sand (pH 6.5–7.5) and C-labeled compound to track mobility via liquid scintillation .

- Control Groups : Include phthalimide (parent compound) and inert tracers (e.g., bromide) to distinguish adsorption vs. degradation .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.